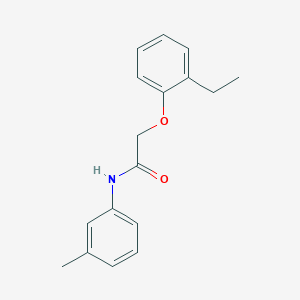

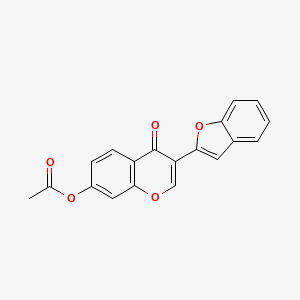

![molecular formula C14H11N3O2 B5507086 4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5507086.png)

4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to “4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine” often involves ring closure reactions, where precursors undergo transformations to form the desired oxadiazole and pyridine frameworks. For instance, ring opening followed by ring closure reactions of specific precursors can afford novel compounds with oxadiazole and pyridine units, indicating a pathway that could be applicable for synthesizing the compound of interest (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of compounds containing oxadiazole and pyridine rings can be elucidated using various spectroscopic methods and single crystal X-ray diffraction. These techniques confirm the arrangement of atoms within the molecule and the presence of specific functional groups, crucial for understanding the behavior and reactivity of the compound (Ganapathy et al., 2015).

Chemical Reactions and Properties

Compounds with oxadiazole and pyridine moieties may participate in various chemical reactions, reflecting their reactivity and interaction with other chemicals. The presence of these functional groups influences the compound's behavior in synthetic pathways and its interaction with biological targets, although specific reactions for “4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine” are not directly reported (Navarrete-Vázquez et al., 2007).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, can significantly influence their application in various fields. X-ray diffraction data provide insights into the crystal packing and stability, contributing to our understanding of the material's physical characteristics (Wang et al., 2017).

科学的研究の応用

Organic Light-Emitting Diodes (OLEDs)

- Synthesis and Device Performance : A bis(1,3,4-oxadiazole) system, closely related to 4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine, was synthesized and used in the fabrication of light-emitting diodes (LEDs). This study demonstrated that such materials, due to their electron-transporting properties, can significantly enhance the efficiency of OLED devices (Wang et al., 2001).

Corrosion Inhibition

- Thiazole-Based Pyridine Derivatives for Mild Steel Protection : Related pyridine derivatives were synthesized and evaluated for their corrosion inhibition efficiency on mild steel in acidic environments. These compounds, including those with methoxy-phenyl groups, showed effectiveness as both anodic and cathodic corrosion inhibitors (Chaitra et al., 2016).

Cytotoxic Agents

- Anticancer Activities : A study involving 1,3,4-oxadiazole derivatives bearing a pyridine moiety, similar to the compound , revealed notable cytotoxic activities. These compounds were evaluated against A549 cell lines, demonstrating potential as anticancer agents (Kaya et al., 2016).

Luminescent Materials

- Low-Cost Emitters with Large Stokes' Shift : Research on imidazo[1,5-a]pyridine derivatives, closely related to the subject compound, indicated their potential as low-cost luminescent materials with significant Stokes' shift. Such compounds could be valuable in various optical and electronic applications (Volpi et al., 2017).

Apoptosis Inducers in Cancer Therapy

- Discovery of Novel Apoptosis Inducers : A related 1,2,4-oxadiazole compound was identified as a novel inducer of apoptosis, showing activity against breast and colorectal cancer cell lines. This underscores the potential of such compounds in developing new cancer therapies (Zhang et al., 2005).

Antimicrobial and Antifungal Agents

- Novel Fluorinated Pyrazole Compounds : Pyrazole compounds encompassing pyridyl 1,3,4-oxadiazole motifs, related to the compound of interest, were synthesized and evaluated for their antimicrobial and antifungal activities. These compounds, including those with methoxy groups, displayed significant bioactivity, highlighting their potential in medicinal chemistry (Desai et al., 2016).

Corrosion Inhibitor in Acidic Media

- Mild Steel Protection : 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, a compound structurally related to the topic, was found to be an effective corrosion inhibitor for mild steel in sulfuric acid media. This suggests similar potential for the subject compound in industrial applications (Bouklah et al., 2006).

特性

IUPAC Name |

5-(2-methoxyphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-18-12-5-3-2-4-11(12)14-16-13(17-19-14)10-6-8-15-9-7-10/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOAINPXWLWHID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=NO2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methoxyphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5507022.png)

![3,5-dichloro-2-methoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5507036.png)

![2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine](/img/structure/B5507040.png)

![1-({1-[(dimethylamino)carbonyl]piperidin-4-yl}carbonyl)-3-propylpiperidine-3-carboxylic acid](/img/structure/B5507042.png)

![1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5507071.png)

![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5507074.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5507083.png)

![4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B5507096.png)

![{4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5507099.png)